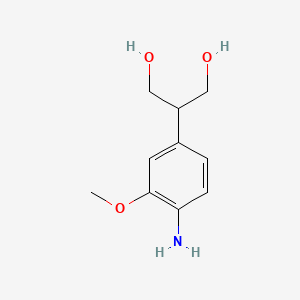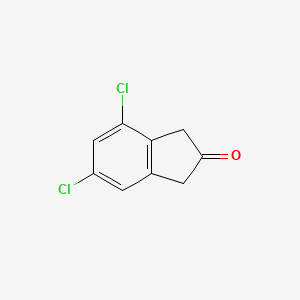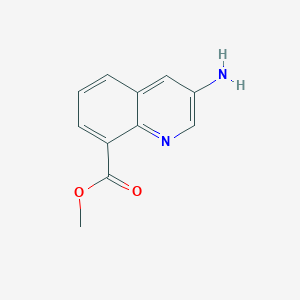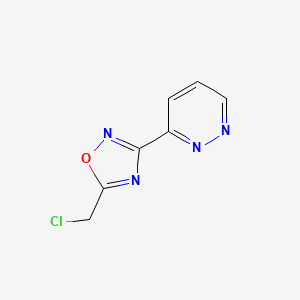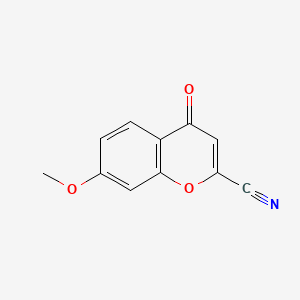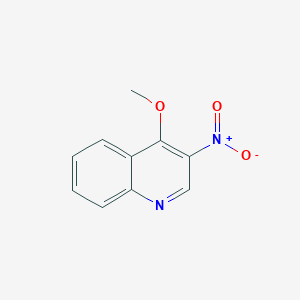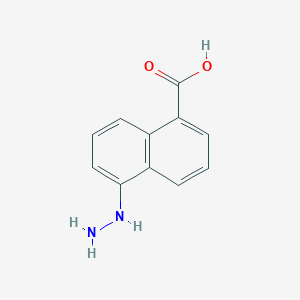
5-Hydrazinylnaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the naphthalene ring at the 5-position and a carboxylic acid group (-COOH) at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid typically involves the hydrazination of a naphthalene derivative. One common method is the reaction of 5-nitronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-nitronaphthalene-1-carboxylic acid
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Hydrazinylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Azo Compounds: Formed by the oxidation of the hydrazine group.
Hydrazones: Formed by the reaction of the hydrazine group with carbonyl compounds.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学的研究の応用
5-Hydrazinylnaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydrazinylnaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS) through redox reactions.
類似化合物との比較
Similar Compounds
5-Aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a hydrazine group.
5-Nitronaphthalene-1-carboxylic acid: Precursor in the synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid.
1-Naphthylhydrazine: Similar hydrazine functionality but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the hydrazine and carboxylic acid functional groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
887595-13-3 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
5-hydrazinylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-13-10-6-2-3-7-8(10)4-1-5-9(7)11(14)15/h1-6,13H,12H2,(H,14,15) |
InChIキー |
MBAUFHNNSAVZCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2NN)C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)

